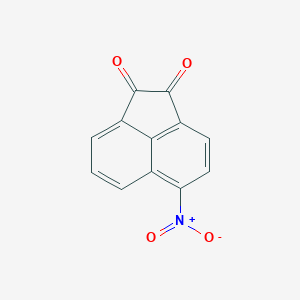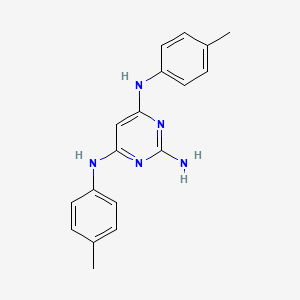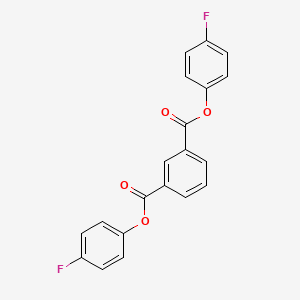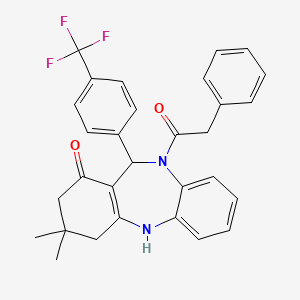
5-Nitroacenaphthoquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitroacenaphthoquinone is an organic compound with the molecular formula C₁₂H₅NO₄. It is a derivative of acenaphthoquinone, characterized by the presence of a nitro group at the 5-position of the acenaphthoquinone structure. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Nitroacenaphthoquinone can be synthesized through several methods, with the most common involving the nitration of acenaphthoquinone. One typical procedure includes:
-
Nitration of Acenaphthoquinone: : Acenaphthoquinone is treated with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration.
C12H6O2+HNO3→C12H5NO4+H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of solid acid catalysts can also be employed to improve the efficiency and selectivity of the nitration process.
Chemical Reactions Analysis
Types of Reactions
5-Nitroacenaphthoquinone undergoes various chemical reactions, including:
-
Reduction: : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
C12H5NO4+3H2→C12H5NH2O2+2H2O
-
Substitution: : The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate, nitric acid.
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Major Products
Reduction Product: 5-Aminoacenaphthoquinone.
Substitution Products: Various substituted acenaphthoquinones depending on the nucleophile used.
Scientific Research Applications
5-Nitroacenaphthoquinone has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and spiro compounds.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It is utilized in the production of dyes and pigments due to its chromophoric properties.
Biological Studies: It is employed in studies related to enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 5-nitroacenaphthoquinone largely depends on its chemical reactivity. The nitro group can undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Acenaphthoquinone: The parent compound without the nitro group.
5-Aminoacenaphthoquinone: The reduction product of 5-nitroacenaphthoquinone.
1,2-Naphthoquinone: A structurally related quinone with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its parent compound and other similar quinones. This makes it particularly valuable in synthetic chemistry and medicinal research.
Properties
CAS No. |
24040-42-4 |
|---|---|
Molecular Formula |
C12H5NO4 |
Molecular Weight |
227.17 g/mol |
IUPAC Name |
5-nitroacenaphthylene-1,2-dione |
InChI |
InChI=1S/C12H5NO4/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(11)15/h1-5H |
InChI Key |
VORQCKQMIFWVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7-dimethyl-2-(morpholin-4-yl)-2-(trifluoromethyl)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B10868378.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-1-(4-methylbenzyl)-5-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10868385.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)piperazine-1-carboxamide](/img/structure/B10868393.png)

![{3-[(Amino-kappan)(methylsulfanyl)methylene]-2,4-pentanedionato-kappao~2~}(diphenyl)boron](/img/structure/B10868409.png)
![2-[(4-methoxyphenoxy)methyl]-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868411.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(cyclohexylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10868415.png)

![(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2-(pyrrolidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10868421.png)
![6-(1,3-benzodioxol-5-yl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10868425.png)

![N-(3,4-dichlorophenyl)-2-{[4-hydroxy-6-methyl-5-(prop-2-en-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10868440.png)

